Iodophenpropit dihydrobromide
Description
Overview of the Histaminergic System in the Central Nervous System
The histaminergic system is a crucial neuromodulatory network in the brain. Though the number of histamine-producing neurons is small, they project widely throughout the entire central nervous system (CNS), influencing a vast array of physiological and behavioral processes.
Histamine (B1213489) as a Neurotransmitter and Neuromodulator
Histamine, a biogenic amine, functions as both a classical neurotransmitter and a more widespread neuromodulator in the brain. nih.govmdpi.comfrontiersin.org In its role as a neurotransmitter, it carries signals between nerve cells. wikipedia.org As a neuromodulator, histamine is released from a limited number of neurons located exclusively in the tuberomammillary nucleus (TMN) of the posterior hypothalamus. mdpi.comnih.govisciii.es These neurons send projections to nearly all regions of the brain and spinal cord, where released histamine can diffuse to modulate the activity of large neuronal populations, regulating functions like wakefulness, attention, and cognitive processes. nih.govfrontiersin.orgnih.gov
Role of Histamine Receptors (H1, H2, H3, H4) in Physiological Processes
Histamine exerts its diverse effects by binding to four distinct subtypes of G protein-coupled receptors (GPCRs): H1, H2, H3, and H4. mdpi.comwikipedia.org Each receptor subtype has a unique tissue distribution and engages different intracellular signaling pathways to mediate a variety of physiological responses. assaygenie.comyoutube.compatsnap.com
H1 Receptors: Primarily located on smooth muscle cells, endothelial cells, and in the CNS. wikipedia.orgyoutube.com Their activation is linked to allergic reactions and in the brain, they are involved in regulating sleep-wake cycles and arousal. nih.govassaygenie.com
H2 Receptors: Found mainly on parietal cells in the stomach lining, where they regulate the secretion of gastric acid. wikipedia.orgyoutube.com They are also present in the heart and CNS. assaygenie.com
H3 Receptors: Predominantly expressed in the CNS, acting as key modulators of neurotransmitter release. wikipedia.orgassaygenie.compatsnap.com
H4 Receptors: Primarily found on cells of the immune system, such as mast cells and eosinophils, and are involved in inflammatory responses. wikipedia.orgassaygenie.com
Table 1: Overview of Histamine Receptors
| Receptor | Primary Location(s) | Key Physiological Functions |
|---|---|---|
| H1 | Smooth muscle, Endothelium, CNS | Allergic responses, Wakefulness, Arousal |
| H2 | Gastric parietal cells, Heart, CNS | Gastric acid secretion, Heart rate regulation |
| H3 | Central Nervous System (presynaptic) | Modulation of neurotransmitter release |
| H4 | Immune cells (Mast cells, Eosinophils) | Immune responses, Inflammation, Chemotaxis |
Evolution and Significance of the Histamine H3 Receptor in Brain Function
The histamine H3 receptor stands out due to its almost exclusive expression in the nervous system and its critical role in controlling brain-wide neurotransmitter activity. ox.ac.uk
Discovery and Characterization of the H3 Receptor
The histamine H3 receptor was first identified in 1983 through functional studies which showed that histamine could inhibit its own release from rat brain slices, indicating the presence of a presynaptic autoreceptor. nih.govplos.org The gene for this receptor was cloned in 1999. plos.org The characterization of the H3 receptor was significantly advanced by the development of selective ligands. A key tool in this research has been Iodophenpropit (B1228430), a potent and selective H3 receptor antagonist. medchemexpress.comtargetmol.com Its radiolabeled form, [¹²⁵I]Iodophenpropit, was the first radiolabeled H3 receptor antagonist developed and has been instrumental in receptor binding assays due to its high affinity (KD value of approximately 0.32 nM), selectivity, and reversible binding to brain membranes. medchemexpress.combiocat.comtocris.complos.org
Table 2: Chemical Properties of Iodophenpropit dihydrobromide
| Property | Value |
|---|---|
| Chemical Formula | C₁₅H₁₉IN₄S·2HBr |
| Molecular Weight | 576.1 g/mol nih.gov |
| IUPAC Name | 3-(1H-imidazol-5-yl)propyl N'-[2-(4-iodophenyl)ethyl]carbamimidothioate;dihydrobromide nih.gov |
| CAS Number | 145196-87-8 tocris.comontosight.ai |
| Description | A potent and selective histamine H3 receptor antagonist. medchemexpress.combiocat.com |
H3 Receptor as a Presynaptic Autoreceptor and Heteroreceptor
The H3 receptor functions dually as both an autoreceptor and a heteroreceptor, both roles being presynaptic. ox.ac.uknih.govwikipedia.org
As an Autoreceptor: The H3 receptor is located on the presynaptic terminals of histaminergic neurons. researchgate.netsemanticscholar.org When activated by histamine in the synapse, it initiates a negative feedback loop, inhibiting further synthesis and release of histamine from that neuron. wikipedia.orgresearchgate.netsemanticscholar.org
As a Heteroreceptor: The H3 receptor is also found on the presynaptic terminals of many non-histaminergic neurons. researchgate.netsemanticscholar.orgplos.org In this capacity, it regulates the release of a wide range of other important neurotransmitters. wikipedia.org
H3 Receptor Involvement in Neurotransmitter Release Modulation
Through its function as a presynaptic heteroreceptor, the H3 receptor plays a pivotal role in modulating the release of numerous neurotransmitters throughout the central nervous system. wikipedia.orgpatsnap.com Activation of the H3 receptor generally leads to an inhibition of neurotransmitter release. researchgate.net Consequently, blocking the H3 receptor with an antagonist, such as Iodophenpropit, removes this inhibition and increases the release of these neurochemicals. patsnap.com Neurotransmitters modulated by the H3 receptor include, but are not limited to:
Dopamine wikipedia.orgresearchgate.net
Serotonin (B10506) wikipedia.orgresearchgate.net
Acetylcholine (B1216132) wikipedia.orgresearchgate.net
Norepinephrine (B1679862) wikipedia.orgresearchgate.net
Gamma-aminobutyric acid (GABA) semanticscholar.orgplos.org
Glutamate plos.org
This extensive modulatory capability places the H3 receptor in a strategic position to influence a wide array of brain functions, making it a significant target in neuropharmacological research. ox.ac.uk
Rationales for Investigating Histamine H3 Receptor Antagonists
The interest in H3 receptor antagonists stems from their potential to precisely modulate multiple neurotransmitter systems implicated in a variety of neurological and psychiatric conditions. patsnap.comresearchgate.net
Theoretical Implications for Modulating Histaminergic Tone
The histamine H3 receptor functions as a crucial autoreceptor, meaning it provides negative feedback to the neuron from which it was released. bohrium.compnas.org When histamine activates presynaptic H3 receptors, it inhibits further synthesis and release of histamine from that neuron. patsnap.compnas.org
H3 receptor antagonists work by blocking this inhibitory feedback mechanism. patsnap.commdpi.com By preventing histamine from binding to the H3 autoreceptor, these antagonists effectively "cut the brakes" on histamine release. This leads to an increase in the synthesis and release of histamine in the synaptic cleft, thereby enhancing histaminergic neurotransmission or "tone" throughout the brain. patsnap.commdpi.com This enhanced histaminergic activity is a key rationale for investigating H3 antagonists for conditions characterized by reduced neuronal activity or arousal. nih.gov
Role of H3 Antagonism in Modulating Other Neurotransmitter Systems (e.g., acetylcholine, serotonin, norepinephrine)
Beyond their role as autoreceptors, H3 receptors are also located on the presynaptic terminals of a wide range of non-histaminergic neurons. researchgate.netmdpi.com In this capacity, they act as heteroreceptors, where their activation by histamine inhibits the release of other neurotransmitters. bohrium.comfrontiersin.org
Blockade of these H3 heteroreceptors by an antagonist removes this inhibitory influence, leading to an increased release of several critical neurotransmitters. nih.gov This makes H3 antagonism a powerful, indirect method for boosting the levels of multiple neurotransmitters simultaneously. mdpi.com Research has consistently shown that H3 receptor antagonists can increase the release of acetylcholine, norepinephrine, serotonin, and dopamine, among others. frontiersin.orgmdpi.comnih.gov This broad-spectrum modulation underpins the therapeutic potential of H3 antagonists for complex CNS disorders where multiple neurotransmitter systems are dysregulated, such as Alzheimer's disease, schizophrenia, and attention deficit hyperactivity disorder (ADHD). patsnap.comwikipedia.orgresearchgate.net
Table 1: Neurotransmitters Modulated by H3 Receptor Antagonism
| Neurotransmitter | Function Modulated by H3 Antagonism |
|---|---|
| Histamine | Increased synthesis and release (autoreceptor effect). patsnap.combohrium.com |
| Acetylcholine | Increased release; involved in learning and memory. mdpi.comnih.gov |
| Norepinephrine | Increased release; plays a role in attention and arousal. mdpi.comnih.gov |
| Serotonin | Increased release; involved in mood and cognition. frontiersin.orgresearchgate.net |
| Dopamine | Increased release; crucial for motivation and executive function. frontiersin.orgnih.gov |
| Glutamate | Modulated release; the primary excitatory neurotransmitter. frontiersin.orgresearchgate.net |
| GABA | Modulated release; the primary inhibitory neurotransmitter. bohrium.comfrontiersin.org |
Contextualizing this compound within H3 Receptor Research
This compound emerged as a pivotal compound during the foundational years of H3 receptor research, providing scientists with a much-needed tool to explore this complex receptor system.
Historical Development of Selective H3 Receptor Ligands
The journey to develop selective H3 receptor ligands began after the receptor's discovery in 1983. wikipedia.orgnih.gov Early research focused on agonists and antagonists that, like histamine itself, contained an imidazole (B134444) ring in their structure. wikipedia.org In 1987, the first highly selective and potent H3 ligands were created: the agonist (R)alphamethylhistamine and the antagonist thioperamide (B1682323). nih.govresearchgate.net These imidazole-based tools were instrumental in the initial characterization of the H3 receptor's functions, particularly its role in controlling wakefulness and cognitive processes. nih.gov
However, these early imidazole-based antagonists, including the potent thioperamide, presented challenges such as potential hepatotoxicity and off-target effects, which limited their clinical utility. wikipedia.org This spurred the development of non-imidazole H3 receptor antagonists. wikipedia.org A major breakthrough came with the cloning of the H3 receptor gene in 1990, which greatly facilitated the design and testing of new compounds. nih.govresearchgate.net This new era of research led to the development of numerous non-imidazole antagonists, eventually culminating in the clinical approval of drugs like Pitolisant. wikipedia.orgnih.gov
This compound as a Seminal Research Tool in H3 Receptor Studies
This compound was developed as a potent and highly selective H3 receptor antagonist. medchemexpress.comtocris.comnih.gov It demonstrated a high affinity for the H3 receptor, with studies reporting a dissociation constant (KD) as low as 0.32 nM, while showing only weak affinity for H1 and H2 receptors. medchemexpress.comnih.gov
The true significance of Iodophenpropit as a research tool was realized with its radiolabeled version, [125I]Iodophenpropit. This was the first radiolabeled H3 receptor antagonist, providing an invaluable probe for receptor binding assays. tocris.com Researchers used [125I]Iodophenpropit to map the distribution of H3 receptors in the brain and to characterize their binding properties, confirming that the binding was selective, saturable, and reversible. medchemexpress.comtocris.com Its development was a critical step forward, allowing for more precise in-vitro studies than were previously possible. While its selectivity has been noted, some studies also revealed interactions with the 5-HT3 receptor, highlighting the complexities of receptor pharmacology. nih.gov In functional studies, Iodophenpropit was used to investigate the physiological roles of H3 receptor blockade, including its potential anticonvulsant effects in models of epilepsy. nih.gov
Table 2: Binding Affinity of Selected H3 Ligands
| Compound | Receptor Target | Affinity (Ki or KD) |
|---|---|---|
| Iodophenpropit | H3 Receptor | 0.32 - 0.97 nM. medchemexpress.comnih.gov |
| H1 Receptor | 1.71 µM. nih.gov | |
| H2 Receptor | 2.28 µM. nih.gov | |
| 5-HT3 Receptor | 11 nM. nih.gov | |
| Thioperamide | H3 Receptor | 4.3 nM. nih.gov |
| (R)-alpha-methylhistamine | H3 Receptor | N/A (Agonist). nih.gov |
Structure
2D Structure
3D Structure
Properties
CAS No. |
143407-29-8 |
|---|---|
Molecular Formula |
C15H19IN4S |
Molecular Weight |
412.3 g/mol |
IUPAC Name |
3-(1H-imidazol-5-yl)propyl N'-[2-(4-(125I)iodanylphenyl)ethyl]carbamimidothioate |
InChI |
InChI=1S/C15H19IN4S/c16-13-5-3-12(4-6-13)7-8-19-15(17)21-9-1-2-14-10-18-11-20-14/h3-6,10-11H,1-2,7-9H2,(H2,17,19)(H,18,20)/i16-2 |
InChI Key |
UBHYDQAARZKHEZ-RFLHHMENSA-N |
SMILES |
C1=CC(=CC=C1CCN=C(N)SCCCC2=CN=CN2)I.Br.Br |
Isomeric SMILES |
C1=CC(=CC=C1CCN=C(N)SCCCC2=CN=CN2)[125I] |
Canonical SMILES |
C1=CC(=CC=C1CCN=C(N)SCCCC2=CN=CN2)I |
Other CAS No. |
143407-29-8 |
Synonyms |
3-(1H-imidazol-4-yl)propyl N-(2-(4-iodophenyl)ethyl)carbamimidothioate iodophenpropit iodophenpropit I-125 S-(3-(4(5)-imidazolyl)propyl)-N-(2-(4-iodophenyl)ethyl)isothiouronium hydrogen sulfate |
Origin of Product |
United States |
Synthetic Methodologies and Radiochemical Development
Strategies for the Chemical Synthesis of Iodophenpropit (B1228430) Dihydrobromide
Key Synthetic Pathways and Precursors
The fundamental approach to synthesizing Iodophenpropit involves the coupling of two primary precursor molecules. The general pathway is based on the formation of an isothiourea linkage.
Key Precursors:
2-(4-iodophenyl)ethylamine: This fragment provides the iodinated aromatic portion of the molecule, which is crucial for its interaction with the histamine (B1213489) H3 receptor and for radioiodination.
3-(1H-imidazol-4-yl)propyl isothiocyanate or a related activated isothiourea precursor: This moiety contains the imidazole (B134444) ring characteristic of many histamine ligands, connected to a reactive isothiourea group via a propyl linker.
Synthetic Route: A common strategy for forming the isothiourea bond is the reaction between an amine and an isothiocyanate or by coupling an amino group with a pre-formed isothiourea derivative. The imidazole ring's nitrogen is often protected during synthesis to prevent side reactions. A trityl group is a suitable protecting group for this purpose, with precursors like 3-(1-Trityl-1H-imidazol-4-yl)propan-1-ol serving as starting points for building the imidazolyl-propyl fragment. uni-regensburg.de The synthesis of the non-radioactive compound provides the essential framework and precursor for subsequent radiolabeling.
Radiosynthesis and Radiolabeling Techniques for Iodophenpropit
The development of a radiolabeled version of Iodophenpropit was a pivotal achievement, providing the first selective radioligand for the histamine H3 receptor and enabling detailed mapping and characterization of these receptors in the brain. tocris.comwikipedia.org
Preparation of [125I]-Iodophenpropit for Receptor Binding Studies
[125I]-Iodophenpropit has been extensively used to study H3 receptor distribution and density. wikipedia.orgplos.org The preparation involves introducing the radioactive isotope Iodine-125 (B85253) into the molecule.
Radiolabeling Method: The synthesis of [125I]-Iodophenpropit is achieved through radioiodination of a suitable precursor. tocris.com This typically involves an electrophilic substitution reaction on a non-iodinated precursor, such as a tributylstannyl derivative of the phenyl ring, or a halogen exchange reaction. The process is designed to produce the radioligand with high specific activity and radiochemical purity. plos.orgcapes.gov.br The final product, S-[3-(4(5)-imidazolyl)propyl]-N-[2-(4-[125I]-iodophenylethyl]isothiourea sulfate, is then purified, commonly using High-Performance Liquid Chromatography (HPLC). tocris.complos.org
Application in Receptor Binding: [125I]-Iodophenpropit exhibits properties ideal for a research radioligand. Its binding to H3 receptors is potent, selective, saturable, and reversible. medchemexpress.commedchemexpress.com It has been instrumental in characterizing H3 receptors in various tissues, most notably in rat cortex membranes and brain homogenates. tocris.comresearchgate.net These studies have determined key binding parameters, as detailed in the table below.
| Parameter | Value | Tissue/Model | Citation |
| Kd (Dissociation Constant) | 0.32 nM | Rat Cortex | medchemexpress.com |
| Bmax (Receptor Density) | 268 fmol/mg protein | Rat Cortex | researchgate.net |
| Binding Characteristics | Selective, saturable, reversible | Rat Cortex Membranes | tocris.commedchemexpress.com |
This table summarizes the key in vitro binding properties of [125I]-Iodophenpropit.
Challenges and Innovations in Radioligand Development
The development of radioligands for G protein-coupled receptors like the H3 receptor faces several challenges, but has also seen significant innovation.
Overcoming Challenges: A primary challenge is achieving a high signal-to-noise ratio, which requires high specific binding to the target receptor and low non-specific binding to other sites. researchgate.net Other hurdles include ensuring the radiotracer can cross the blood-brain barrier for in vivo studies and that it remains metabolically stable long enough to allow for imaging. plos.orgresearchgate.net For instance, the experimental radiotracer [125I]WYE-230949 showed poor brain uptake and was rapidly metabolized, rendering it unsuitable for in vivo imaging. plos.orgresearchgate.net Furthermore, some ligands exhibit off-target binding; Iodophenpropit itself was found to interact with the 5-HT3 receptor, a factor that must be considered when interpreting results. nih.gov
Key Innovations: The creation of [125I]-Iodophenpropit was a major innovation, as it was the first selective H3 receptor antagonist radioligand. tocris.com This opened the door to detailed pharmacological studies of this receptor system. Subsequent innovations in the field focus on developing tracers with more favorable properties for in vivo imaging techniques like SPECT and PET. This includes the use of isotopes with longer half-lives, such as Iodine-123 (for SPECT), which allows for broader distribution and use compared to short-lived isotopes like Carbon-11 that necessitate an on-site cyclotron. plos.org
| Area | Challenge | Innovation | Citation |
| In Vivo Imaging | Low brain uptake, rapid metabolism (e.g., [125I]WYE-230949) | Development of ligands with improved pharmacokinetic profiles. | plos.orgresearchgate.net |
| Selectivity | Off-target binding (e.g., Iodophenpropit at 5-HT3 receptors) | Screening against a panel of receptors to ensure high selectivity. | nih.gov |
| Logistics | Short half-life of isotopes (e.g., 11C) requires on-site cyclotron. | Use of longer-lived isotopes (e.g., 123I, 124I) for SPECT/PET, allowing wider distribution. | plos.org |
| Sensitivity | High non-specific binding, obscuring the target signal. | Synthesis of ligands with very high affinity (low nM or pM Kd) for the target. | researchgate.net |
This table outlines common challenges and corresponding innovations in the field of H3 receptor radioligand development.
Structural Elucidation Methodologies of Synthesized Compounds
Following the synthesis of Iodophenpropit dihydrobromide and its intermediates, its chemical structure and purity must be rigorously confirmed. Standard analytical chemistry techniques are employed for this purpose.
Chromatography: High-Performance Liquid Chromatography (HPLC) is a critical tool for assessing the purity of the final compound and intermediates. tocris.com For radiolabeled versions, radio-HPLC is used to determine radiochemical purity, ensuring that the detected radioactivity corresponds to the correct chemical entity. plos.org
Mass Spectrometry (MS): MS is used to determine the molecular weight of the synthesized compound, confirming that it matches the theoretical mass calculated from its chemical formula (C15H19IN4S). wikipedia.orgnih.gov This technique provides direct evidence of the compound's elemental composition.
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR spectroscopy are indispensable for elucidating the precise molecular structure. These methods provide detailed information about the chemical environment of each hydrogen and carbon atom, allowing for the unambiguous confirmation of the connectivity and arrangement of atoms within the molecule.
Receptor Pharmacology and Molecular Interaction Studies of Iodophenpropit Dihydrobromide
Histamine (B1213489) H3 Receptor Binding Kinetics and Affinity Profiling
Iodophenpropit (B1228430) is a potent and selective antagonist for the histamine H3 receptor. Its high affinity and specificity have made its radiolabeled form, [¹²⁵I]iodophenpropit, an invaluable tool for characterizing H3 receptor binding sites in various tissues.
The dissociation constant (KD), a measure of a ligand's binding affinity to a receptor, for [¹²⁵I]iodophenpropit has been determined in several biological preparations, primarily in brain tissues where H3 receptors are abundant.
In rat cerebral cortex membranes, studies have consistently shown high affinity. One study reported a KD of 0.32 nM, while another characterized the binding with a KD of 0.57 ± 0.16 nM. Similarly, in mouse brain membranes, [¹²⁵I]iodophenpropit bound to a single class of sites with a pKd value of 9.31 ± 0.04, which corresponds to a KD of approximately 0.49 nM. These low nanomolar and sub-nanomolar KD values signify a very high binding affinity of iodophenpropit for the H3 receptor.
| Tissue | Species | Reported KD Value | Reference |
|---|---|---|---|
| Cerebral Cortex Membranes | Rat | 0.32 nM | |
| Cerebral Cortex Membranes | Rat | 0.57 ± 0.16 nM | |
| Brain Membranes | Mouse | ~0.49 nM (pKd = 9.31 ± 0.04) |
The binding of [¹²⁵I]iodophenpropit to H3 receptors exhibits the key characteristics required for a suitable radioligand: selectivity, saturability, and reversibility.
Selectivity: The binding is highly selective for the H3 receptor. It is readily displaced by known H3 receptor agonists and antagonists, while ligands for H1 and H2 histamine receptors show very low inhibitory potency. This indicates that iodophenpropit does not significantly bind to these other histamine receptor subtypes at concentrations where it binds to H3 receptors.
Saturability: The binding of [¹²⁵I]iodophenpropit is saturable, meaning there is a finite number of binding sites. In rat cortex membranes, the maximum binding capacity (Bmax) has been measured at 209 fmol/mg of protein and 268 ± 119 fmol/mg of protein in different studies. In mouse brain, the receptor binding density was found to be 290 ± 8 fmol per mg of protein. Scatchard plot analyses are linear, and Hill coefficients are close to unity, which suggests binding to a single class of non-cooperative sites.
Reversibility: The binding is readily reversible, as demonstrated in studies on rat cortex membranes. This property is crucial for a radioligand used in equilibrium binding assays.
Receptor Selectivity Analysis Across Histamine Receptor Subtypes
A critical aspect of a receptor ligand's pharmacological profile is its selectivity for its target receptor over other related receptors.
Iodophenpropit demonstrates a high degree of selectivity for the H3 receptor compared to other histamine receptor subtypes. In radioligand binding studies using rat cerebral cortex membranes, the inhibitory potencies of selective histamine H1 and H2 receptor ligands against [¹²⁵I]iodophenpropit binding were very low. This indicates that iodophenpropit has a significantly lower affinity for H1 and H2 receptors. While specific affinity values for the H4 receptor were not detailed in the provided search results, the literature consistently refers to iodophenpropit as a selective H3 antagonist, implying poor affinity for the H4 subtype as well.
While highly selective among histamine receptors, studies have revealed that iodophenpropit can interact with the serotonin (B10506) 5-HT3 receptor. This cross-reactivity was identified during an evaluation of the receptor selectivity of iodophenpropit and another H3 antagonist, thioperamide (B1682323). The 5-HT3 receptor is a ligand-gated ion channel involved in various physiological processes, including nausea and vomiting. This interaction with a non-histamine receptor highlights the importance of comprehensive selectivity profiling for any pharmacological agent.
Mechanisms of H3 Receptor Antagonism by Iodophenpropit Dihydrobromide
The histamine H3 receptor is a G protein-coupled receptor (GPCR) that acts as a presynaptic autoreceptor, regulating the synthesis and release of histamine in the brain. It can also function as a heteroreceptor, modulating the release of other important neurotransmitters like acetylcholine (B1216132), dopamine, and serotonin.
Iodophenpropit acts as a competitive antagonist at the H3 receptor. This means it binds to the same site on the receptor as the endogenous agonist, histamine, but does not activate the receptor. By occupying the binding site, it blocks histamine from binding and initiating the receptor's inhibitory signaling cascade.
Studies investigating the interaction between H3 receptors and G-proteins provide further insight into the mechanism of antagonism. The binding of H3 receptor agonists is sensitive to guanine (B1146940) nucleotides like GTPγS, which is characteristic of GPCRs that couple to G-proteins. In contrast, the binding affinity of antagonists, including iodophenpropit, is not affected by the presence of GTPγS. This finding is consistent with its role as a neutral antagonist that does not alter the receptor's basal signaling activity but effectively blocks agonist-induced activation. In functional assays, iodophenpropit has been shown to be a potent competitive H3 receptor antagonist, as measured by its ability to block the effects of H3 agonists.
Competitive Antagonism Characteristics
Iodophenpropit is characterized as a potent and selective competitive antagonist of the histamine H3 receptor. nih.govaxonmedchem.comaxonmedchem.com Its mechanism of action involves binding to the H3 receptor with high affinity, thereby preventing the binding of the endogenous agonist, histamine, and inhibiting the receptor's constitutive activity. Studies evaluating its antagonist properties against the effects of the H3 agonist (R)-alpha-methylhistamine on guinea-pig jejunum contractions demonstrated a pA2 value of 9.12 ± 0.06. nih.gov The corresponding Schild plot analysis yielded a slope of 1.0 ± 0.1, which is indicative of a simple competitive antagonism. nih.gov
Radioligand binding studies have further solidified these findings, showing that Iodophenpropit possesses a high affinity for the H3 receptor. nih.gov Specifically, its radiolabeled form, [125I]-Iodophenpropit, binds with a high affinity (KD) of approximately 0.3 nM to 0.57 nM. rndsystems.comnih.govtocris.com This binding is selective, saturable, and readily reversible. medchemexpress.com The compound's selectivity is notable, as it shows only moderate to low affinity for the histamine H1 and H2 receptor subtypes. nih.govmedchemexpress.com
Impact on G-Protein Coupling and Downstream Signaling Pathways
The histamine H3 receptor is a G protein-coupled receptor (GPCR) that primarily couples to the Gαi/o class of heterotrimeric G-proteins. nih.govfrontiersin.org Activation of this receptor by an agonist typically leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels and subsequent modulation of protein kinase A (PKA) activity. nih.gov
Studies using the non-hydrolyzable GTP analogue, guanosine (B1672433) 5'-o-(3-thio) triphosphate (GTPγS), have provided insight into Iodophenpropit's role as an antagonist in this process. In membrane preparations, the binding of H3 receptor agonists is sensitive to the presence of GTPγS; competition binding curves for agonists show a rightward shift, which is characteristic of a receptor coupled to a G-protein. nih.gov In contrast, the binding affinity of the antagonist Iodophenpropit, along with other antagonists like thioperamide, is not altered by the presence of GTPγS. nih.gov This finding demonstrates that Iodophenpropit's binding is independent of the receptor's G-protein coupling state and that it effectively blocks the receptor without initiating the G-protein activation-deactivation cycle that is modulated by GTP. By occupying the receptor binding site, Iodophenpropit prevents agonists from inducing the conformational change necessary for G-protein coupling and the subsequent inhibition of downstream signaling pathways. scbt.com
Receptor Distribution and Heterogeneity Studies
Autoradiographic Mapping of [125I]-Iodophenpropit Binding Sites in Brain Regions
The development of the radiolabeled form, [125I]-Iodophenpropit, has been instrumental in mapping the distribution of histamine H3 receptors in the brain. nih.govtocris.com In vitro autoradiographic studies using this radioligand have revealed a distinct and heterogeneous distribution of H3 receptor binding sites throughout the rat brain. nih.gov
These studies show that the receptors are not uniformly distributed, with particularly high densities observed in specific areas associated with various neurological functions. The highest concentrations of [125I]-Iodophenpropit binding sites are found in regions of the cerebral cortex, the caudate-putamen complex, olfactory tubercles, the hippocampal formation, the amygdala complex, various hypothalamic areas, and the mammillary bodies. nih.gov This distribution pattern aligns with the role of H3 receptors as key modulators of neurotransmitter release in the central nervous system. nih.gov
Analysis of H3 Receptor Isoform Interactions
Binding studies utilizing [125I]-Iodophenpropit have also provided early evidence suggesting the existence of histamine H3 receptor subtypes or isoforms. nih.gov While many H3 receptor antagonists exhibit a monophasic displacement of [125I]-Iodophenpropit, certain compounds, such as burimamide (B1668067) and dimaprit (B188742), displace the radioligand in a biphasic manner. nih.gov This complex binding behavior was interpreted as a possible indication of H3 receptor heterogeneity. nih.gov
Subsequent research has confirmed that the diversity of the H3 receptor is significantly enhanced by alternative splicing, a post-transcriptional modification that generates multiple receptor isoforms from a single gene. nih.gov These isoforms often differ in the length of their third intracellular loop or C-terminal tail, regions critical for interactions with intracellular signaling partners like G-proteins. nih.gov While detailed pharmacological profiling of Iodophenpropit against every single identified H3 isoform is not extensively documented in the initial characterizations, the foundational binding studies with [125I]-Iodophenpropit were crucial in first suggesting the receptor complexity that is now attributed to these various splice variants. nih.govbiorxiv.org
Preclinical Pharmacological Investigations of Iodophenpropit Dihydrobromide
In Vitro Pharmacological Efficacy and Potency Studies
Inhibition of Histamine (B1213489) Release in Synaptosomes or Brain Slices
Iodophenpropit (B1228430) is a potent and selective antagonist of the histamine H3 receptor. wikipedia.org The H3 receptor functions as a presynaptic autoreceptor on histaminergic neurons, meaning its activation inhibits the synthesis and release of histamine. wikipedia.orgpatsnap.com By blocking this receptor, Iodophenpropit effectively removes this inhibitory feedback loop.
Modulation of Neuronal Activity in Cell Culture Models (e.g., NG108-15 cells)
The modulatory effects of Iodophenpropit on neuronal activity can be assessed using various cell culture models. While specific studies on NG108-15 cells with Iodophenpropit were not detailed in the search results, fluorescence-based assays in other cell lines, such as BHK-21 cells, have been employed to identify and characterize histamine H3 receptor antagonists. scispace.com These assays typically measure changes in intracellular calcium or other signaling molecules in response to receptor activation or blockade. scispace.com
In a typical experiment, cultured neuronal cells expressing H3 receptors would be stimulated with an H3 agonist to induce a measurable response, such as a change in membrane potential or intracellular signaling. The subsequent application of Iodophenpropit would be expected to antagonize this effect, demonstrating its ability to modulate neuronal activity at the cellular level. The NG108-15 cell line, a hybrid of neuroblastoma and glioma cells, is a well-established model for studying neuronal properties and is suitable for such investigations. mdpi.comresearchgate.netnih.gov
Table 1: Expected Effects of Iodophenpropit in a Neuronal Cell Culture Model
| Experimental Condition | Expected Outcome on Neuronal Activity | Rationale |
| Application of H3 Receptor Agonist | Inhibition of neuronal firing or signaling | Activation of inhibitory H3 receptors |
| Application of Iodophenpropit alone | Minimal direct effect on baseline activity | As an antagonist, its primary role is to block the effects of an agonist |
| Co-application of H3 Agonist and Iodophenpropit | Reversal of the H3 agonist-induced inhibition | Competitive antagonism at the H3 receptor |
Effects on Second Messenger Systems (e.g., cAMP)
Histamine H3 receptors are G-protein coupled receptors (GPCRs) that, when activated, inhibit the activity of adenylyl cyclase, leading to a decrease in the intracellular concentration of the second messenger cyclic adenosine (B11128) monophosphate (cAMP). revvity.comdocumentsdelivered.com As a potent H3 receptor antagonist, Iodophenpropit is expected to counteract this effect.
In vitro studies investigating the impact of H3 receptor ligands on second messenger systems have shown that H3 agonists reduce forskolin-stimulated cAMP accumulation. google.com The antagonistic action of compounds similar to Iodophenpropit, such as ciproxifan (B1662499), has been demonstrated to prevent this agonist-induced decrease in cAMP levels. documentsdelivered.com Therefore, in a cellular assay, Iodophenpropit would be predicted to restore cAMP levels in the presence of an H3 agonist, confirming its mechanism of action at the level of intracellular signaling pathways.
Table 2: Predicted Effects of Iodophenpropit on cAMP Levels
| Treatment | Expected Change in cAMP Levels | Mechanism |
| H3 Receptor Agonist | Decrease | Inhibition of adenylyl cyclase |
| Iodophenpropit | No significant change from baseline | Blocks the receptor from agonist binding |
| H3 Receptor Agonist + Iodophenpropit | Levels closer to baseline compared to agonist alone | Antagonism of the H3 receptor prevents the agonist-induced inhibition of adenylyl cyclase |
Organ Bath Studies (e.g., guinea-pig jejunum contraction)
Organ bath studies using isolated tissues, such as the guinea-pig ileum or jejunum, are classical pharmacological preparations to assess the contractile or relaxant effects of compounds on smooth muscle. sheffbp.co.uksheffbp.co.ukunisza.edu.myipl.org The guinea-pig ileum contains histamine receptors, and the application of histamine typically induces smooth muscle contraction. sheffbp.co.ukipl.org
While specific data on Iodophenpropit in guinea-pig jejunum was not found, the principle of such an experiment would involve mounting a segment of the jejunum in an organ bath and recording its contractions. unisza.edu.my The addition of histamine would elicit a dose-dependent contraction. As an H3 receptor antagonist, Iodophenpropit's primary role would be to modulate the release of neurotransmitters that influence contractility. Since H3 receptors are also present on enteric neurons, Iodophenpropit could potentially enhance the release of excitatory neurotransmitters like acetylcholine (B1216132), thereby indirectly affecting muscle contraction. However, its most direct and measurable effect in this system would likely be the antagonism of H3-mediated effects if a selective H3 agonist were used.
In Vivo Studies in Animal Models of Neurological and Physiological Relevance
Effects on Cognitive Function in Rodent Models
The role of histamine in cognitive processes has led to the investigation of H3 receptor antagonists as potential cognitive enhancers. wikipedia.orgpatsnap.com Rodent models of cognitive impairment, such as scopolamine-induced amnesia, are widely used to screen for compounds with nootropic activity. nih.govmdpi.comcreative-biolabs.com Scopolamine (B1681570), a muscarinic receptor antagonist, impairs learning and memory by disrupting cholinergic neurotransmission. nih.govmdpi.com
As an H3 receptor antagonist, Iodophenpropit increases the release of histamine in the brain. patsnap.com This, in turn, can lead to the enhanced release of other neurotransmitters crucial for cognitive function, including acetylcholine and glutamate. wikipedia.org In a scopolamine-induced amnesia model, it is hypothesized that the administration of Iodophenpropit would ameliorate the cognitive deficits. The increased release of acetylcholine would help to overcome the cholinergic blockade induced by scopolamine, leading to improved performance in memory tasks such as the Morris water maze or passive avoidance tests. nih.govmdpi.com
Table 3: Anticipated Outcome of Iodophenpropit in a Scopolamine-Induced Amnesia Model
| Animal Group | Treatment | Expected Performance in Memory Task | Rationale |
| Control | Vehicle | Normal learning and memory | Baseline performance |
| Scopolamine | Scopolamine + Vehicle | Impaired learning and memory | Cholinergic deficit induced by scopolamine |
| Iodophenpropit | Scopolamine + Iodophenpropit | Improved learning and memory compared to the scopolamine group | Increased acetylcholine release due to H3 receptor antagonism, counteracting the scopolamine-induced deficit |
Investigation in Animal Models of Sleep-Wake Regulation
Iodophenpropit dihydrobromide, as a histamine H3 receptor (H3R) antagonist, is implicated in the modulation of sleep-wake cycles due to the central role of the brain's histaminergic system in maintaining arousal. nih.gov The histaminergic neurons, located in the tuberomammillary nucleus of the posterior hypothalamus, project throughout the central nervous system and are crucial for wakefulness. nih.gov The H3 receptor functions as a presynaptic autoreceptor that provides negative feedback, inhibiting the synthesis and release of histamine. nih.govwikipedia.org
By blocking these H3 autoreceptors, antagonists like Iodophenpropit are expected to increase the neuronal release of histamine. wikipedia.org This elevated histamine then acts on postsynaptic receptors, particularly the histamine H1 receptor (H1R), to promote wakefulness. wikipedia.orgpnas.org This mechanism forms the basis for investigating H3R antagonists as potential wake-promoting agents.
Studies in animal models using other selective H3R antagonists have demonstrated these effects. For instance, the H3R antagonist ciproxifan was shown to increase wakefulness in wild-type mice in a dose-dependent manner. pnas.orgpnas.org Further investigation in H1R knockout mice revealed that this arousal effect was completely absent, confirming that the wake-promoting action of H3R antagonists is dependent on the integrity of the histamine H1 receptor signaling pathway. pnas.orgpnas.org In vivo microdialysis experiments have also directly shown that systemic administration of ciproxifan increases histamine release in the frontal cortex of mice. pnas.orgpnas.org These findings in various animal models suggest that the pharmacological class to which Iodophenpropit belongs has a significant and mechanistically understood role in enhancing arousal and regulating the sleep-wake cycle. nih.govfrontiersin.org
Table 1: Effects of H3 Receptor Antagonism in Sleep-Wake Animal Models
| Animal Model | Compound Class | Observed Effect | Mechanism |
|---|---|---|---|
| Wild-Type Mice | H3R Antagonist (e.g., Ciproxifan) | Increased wakefulness; Reduced NREM sleep | Blockade of H3 autoreceptors, leading to increased histamine release and subsequent H1R activation. pnas.orgpnas.org |
| H1R Knockout Mice | H3R Antagonist (e.g., Ciproxifan) | No increase in wakefulness | Demonstrates the dependency of the arousal effect on H1 receptor signaling. pnas.orgpnas.org |
Modulation of Seizure Activity in Epilepsy Models (e.g., amygdaloid kindled seizures in rats, maximal electroshock-induced seizure in mice)
The brain histaminergic system is recognized as a modulator of neuronal excitability, and its dysregulation has been linked to seizure susceptibility. nih.gov Elevated levels of brain histamine are generally associated with anticonvulsant effects, making the H3 receptor an attractive target for epilepsy research. nih.govresearchgate.net As an H3R antagonist, Iodophenpropit is expected to increase synaptic histamine levels, thereby potentially conferring protection against seizures. nih.gov
The anticonvulsant potential of the H3R antagonist class has been evaluated in various established animal models of epilepsy. nih.gov In the maximal electroshock (MES) seizure model in mice and rats, which is used to screen for drugs effective against generalized tonic-clonic seizures, several novel H3R antagonists have demonstrated significant protective effects. mdpi.comtandfonline.com For example, the non-imidazole H3R antagonist E177 provided in vivo protection against MES-induced seizures. nih.gov This protective action was shown to be dependent on histaminergic neurotransmission, as co-administration with an H1R antagonist abrogated the anticonvulsant effect. researchgate.nettandfonline.com
Similarly, in chemically-induced seizure models, such as those using pentylenetetrazole (PTZ), H3R antagonists have also shown efficacy. nih.govmdpi.com The PTZ model is often used to identify compounds that may be effective against absence seizures. nih.gov The findings from these preclinical models, including the amygdaloid kindling model which represents temporal lobe epilepsy, suggest that antagonism of the H3 receptor is a viable strategy for seizure suppression. nih.govmdpi.com This body of evidence indicates that Iodophenpropit, by virtue of its mechanism, warrants investigation for its potential to modulate seizure activity.
Immunomodulatory Effects in Animal Systems (e.g., anti-sheep red blood cells immunoglobulins in rabbits)
The histamine system is known to play a role in the modulation of immune responses. Research into the effects of Iodophenpropit in animal systems has explored its immunomodulatory capabilities. One specific investigation focused on the humoral immune response in rabbits by measuring the levels of immunoglobulins (Igs) produced against sheep red blood cells (SRBC), a standard method for assessing antibody production.
In a study conducted in rabbits, Iodophenpropit demonstrated a significant enhancement of the total anti-SRBC immunoglobulin levels. This finding suggests that the compound can influence and potentiate the antibody response to a specific antigen, indicating a direct effect on the immune system.
Exploration of Influence on Ethanol-Related Behaviors in Animal Models
The histaminergic system has been implicated in the neurobiology of addiction and reward, leading to investigations into the role of H3R antagonists in modulating ethanol-related behaviors. nih.gov Preclinical studies using various animal models of alcohol consumption suggest that blocking H3 receptors can influence the motivation to consume alcohol. frontiersin.org
Research in both rats and mice indicates that the administration of H3 receptor antagonists can decrease alcohol drinking. frontiersin.org These effects have been observed in several paradigms, including operant alcohol self-administration and the "drinking in the dark" model, which is designed to simulate binge-like consumption. frontiersin.orgresearchgate.netnih.gov For example, the H3R antagonist ciproxifan was shown to inhibit total alcohol intake in C57BL/6J mice. researchgate.net Furthermore, mice genetically lacking the H3 receptor have been found to consume less alcohol than their wild-type counterparts, providing further evidence for the receptor's role in alcohol-related behaviors. frontiersin.org
In addition to consumption, H3R antagonists have been studied for their effects on other ethanol-induced behaviors. The H3R antagonist conessine (B1669311) was found to exacerbate the psychostimulant effects of ethanol (B145695) on locomotor activity in mice. nih.gov These studies collectively suggest that compounds like Iodophenpropit, which act as H3R antagonists, may significantly influence behaviors associated with ethanol consumption and reward, proposing a complex interaction between the brain's histaminergic system and the effects of alcohol. nih.govhelsinki.fi
Table 2: Summary of H3R Antagonist Effects on Ethanol-Related Behaviors in Rodent Models
| Animal Model | H3R Antagonist | Behavioral Paradigm | Finding |
|---|---|---|---|
| Rats & Mice | Various | Operant Alcohol Self-Administration | Decreased alcohol responding/consumption. frontiersin.org |
| C57BL/6J Mice | Ciproxifan | Drinking in the Dark (DID) | Inhibition of total alcohol intake. researchgate.net |
| Mice | Conessine | Locomotor Activity | Exacerbated ethanol-induced psychostimulation. nih.gov |
| H3R Knockout Mice | N/A | Two-bottle free-choice | Consumed less alcohol than wild-type mice. frontiersin.org |
Neurochemical Effects and Neurotransmitter Release Modulation
Impact on Histamine Turnover and Synthesis
The primary neurochemical effect of this compound is directly related to its function as a potent and selective antagonist of the histamine H3 receptor. nih.govscbt.com In the central nervous system, H3 receptors are predominantly located presynaptically on histaminergic neurons, where they function as autoreceptors. wikipedia.orgnih.gov Activation of these autoreceptors by histamine initiates a negative feedback loop that inhibits both the synthesis of new histamine and its release from the neuron. nih.govwikipedia.org
By binding to and blocking these H3 autoreceptors, Iodophenpropit disrupts this inhibitory feedback mechanism. wikipedia.org This disinhibition leads to an increase in the synthesis and subsequent release of histamine into the synaptic cleft. nih.govwikipedia.org This effect has been demonstrated experimentally with other H3R antagonists, which have been shown to increase the firing rate of histamine neurons and enhance histamine release in various brain regions, such as the frontal cortex. pnas.orgpnas.org Therefore, the principal impact of Iodophenpropit on histamine turnover is the enhancement of histaminergic neurotransmission.
Effects on Acetylcholine, Serotonin (B10506), and Norepinephrine (B1679862) Levels in Brain Regions
Beyond their role as autoreceptors, H3 receptors are also widely expressed as heteroreceptors on the presynaptic terminals of a variety of non-histaminergic neurons throughout the brain. wikipedia.orgnih.govnih.gov In this capacity, they act to inhibit the release of other key neurotransmitters, including acetylcholine (ACh), serotonin (5-HT), and norepinephrine (NE). wikipedia.orgnih.gov
As an H3 receptor antagonist, Iodophenpropit also blocks these heteroreceptors. nih.gov This action removes the tonic inhibitory influence that histamine normally exerts on these other neuronal systems. nih.gov Consequently, antagonism of H3 heteroreceptors is expected to increase the release of ACh, 5-HT, and NE in the brain regions where these receptors are expressed, such as the cortex, hippocampus, and basal ganglia. wikipedia.orgnih.govnih.gov This widespread modulation of crucial neurotransmitter systems underlies the diverse physiological and behavioral effects observed with H3 receptor antagonists. nih.govnih.gov For example, the H3 antagonist conessine was shown to block the effects of ethanol on both dopaminergic and noradrenergic neurotransmission in the pre-frontal cortex of mice. nih.gov
Table 3: Modulatory Effects of H3 Receptor Antagonism on Neurotransmitter Release
| Neurotransmitter | Receptor Type Modulated by H3R Antagonist | Expected Effect of Antagonism |
|---|---|---|
| Histamine | Autoreceptor | Increase in release nih.gov |
| Acetylcholine | Heteroreceptor | Increase in release pnas.orgnih.gov |
| Serotonin | Heteroreceptor | Increase in release wikipedia.orgpnas.org |
| Norepinephrine | Heteroreceptor | Increase in release pnas.orgnih.gov |
Advanced Analytical Methodologies in Iodophenpropit Dihydrobromide Research
Chromatographic Techniques for Compound Analysis
Chromatographic methods are fundamental in the analysis of pharmaceutical compounds, ensuring their identity, purity, and concentration. For a compound like Iodophenpropit (B1228430) dihydrobromide, both achiral and chiral chromatographic techniques are essential.
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the purity assessment and quantification of Iodophenpropit dihydrobromide. Reversed-phase HPLC (RP-HPLC) is a commonly employed mode for the analysis of non-polar to moderately polar compounds. In a typical RP-HPLC setup, a non-polar stationary phase (like C18) is used with a polar mobile phase, often a mixture of water and an organic solvent such as acetonitrile (B52724) or methanol, with additives like trifluoroacetic acid to improve peak shape and resolution. pharmtech.com
The validation of an HPLC method for Iodophenpropit would adhere to the International Council for Harmonisation (ICH) guidelines, assessing parameters such as specificity, linearity, accuracy, precision (repeatability and intermediate precision), detection limit (LOD), and quantification limit (LOQ). nih.govnih.gov While specific validated HPLC methods for this compound are not detailed in the reviewed literature, the principles of method development for similar small molecule pharmaceuticals are applicable. For instance, a gradient elution might be employed to separate Iodophenpropit from any potential impurities or degradation products within a reasonable timeframe. pharmtech.com Detection is typically achieved using a UV detector set at a wavelength where Iodophenpropit exhibits maximum absorbance.
The purity of a radiolabeled compound like [¹²⁵I]-Iodophenpropit is also critical and is assessed using radio-HPLC, which couples a radioactivity detector with a conventional HPLC system. nih.govlibretexts.org This allows for the determination of radiochemical purity, ensuring that the radioactivity is associated with the compound of interest and not with radiolabeled impurities. nih.govlibretexts.org
A hypothetical HPLC method for the analysis of Iodophenpropit could be developed using a C18 column with a gradient mobile phase of acetonitrile and water containing 0.1% trifluoroacetic acid, with UV detection. pharmtech.com The method's validation would involve demonstrating its linearity over a specific concentration range, its accuracy in quantifying known amounts of the compound, and its precision through repeated measurements. nih.govnih.gov
Table 1: Illustrative HPLC Method Parameters for a Histamine (B1213489) H3 Receptor Antagonist
| Parameter | Condition |
| Column | C18, 5 µm, 4.6 x 250 mm |
| Mobile Phase | A: 0.1% TFA in Water, B: 0.1% TFA in Acetonitrile |
| Gradient | 10% B to 90% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 220 nm |
| Injection Volume | 10 µL |
This table represents a typical starting point for method development for a compound similar to Iodophenpropit and is not based on a specific published method for the compound itself.
Iodophenpropit possesses a chiral center, meaning it can exist as two enantiomers. As enantiomers can exhibit different pharmacological activities and pharmacokinetic profiles, their separation and individual analysis are crucial. unm.edu Chiral HPLC is the predominant technique for the enantioselective separation of pharmaceutical compounds. iaea.org This can be achieved through several approaches:
Chiral Stationary Phases (CSPs): This is the most common method, where the enantiomers are passed through a column containing a chiral selector immobilized on the stationary phase. Polysaccharide-based CSPs (e.g., cellulose (B213188) or amylose (B160209) derivatives) are widely used for their broad applicability in separating a wide range of chiral compounds, including histamine H1 antagonists. nih.govnih.gov The separation is based on the differential formation of transient diastereomeric complexes between the enantiomers and the CSP. nih.gov
Chiral Mobile Phase Additives (CMPAs): In this approach, a chiral selector is added to the mobile phase. The enantiomers form diastereomeric complexes with the CMPA in the mobile phase, which can then be separated on a conventional achiral column.
Chiral Derivatizing Agents (CDAs): The enantiomers are reacted with a chiral derivatizing agent to form a pair of diastereomers. These diastereomers have different physicochemical properties and can be separated on an achiral column.
While the reviewed literature does not provide a specific chiral separation method for Iodophenpropit, the general principles of chiral chromatography for histamine receptor antagonists would be applicable. The selection of the appropriate CSP and mobile phase is often empirical and requires screening of various conditions to achieve optimal separation.
Radioligand Binding Assays for Receptor Characterization
Radioligand binding assays are indispensable tools for characterizing the interaction of Iodophenpropit with its target, the histamine H3 receptor. These assays utilize a radiolabeled form of a ligand, such as [¹²⁵I]-Iodophenpropit, to quantify receptor binding.
Competition binding assays are used to determine the affinity of unlabeled compounds (competitors) for a receptor by measuring their ability to displace a radiolabeled ligand from the receptor.
In homologous competition binding studies , the unlabeled ligand is the same as the radiolabeled ligand. For Iodophenpropit, this would involve using unlabeled Iodophenpropit to displace [¹²⁵I]-Iodophenpropit. These studies are crucial for determining the equilibrium dissociation constant (Kd) of the radioligand for the receptor.
In heterologous competition binding studies , the unlabeled ligand is different from the radiolabeled ligand. These experiments are used to determine the affinity (Ki) of various test compounds for the receptor. In the context of Iodophenpropit, these studies would involve using other histamine H3 receptor agonists and antagonists to displace [¹²⁵I]-Iodophenpropit from rat brain membranes.
Research by Jansen et al. (1994) demonstrated that the binding of [¹²⁵I]-Iodophenpropit to rat cerebral cortex membranes was effectively displaced by known histamine H3 agonists and antagonists. In contrast, ligands for histamine H1 and H2 receptors showed very low potency in displacing [¹²⁵I]-Iodophenpropit, highlighting the selectivity of this radioligand for the H3 receptor. The study also found that competition curves for H3 agonists were biphasic and were shifted to the right in the presence of GTPγS, indicating that the H3 receptor is coupled to G-proteins. Interestingly, the displacement of [¹²⁵I]-Iodophenpropit by the histamine H3 receptor antagonists burimamide (B1668067) and dimaprit (B188742) was biphasic, which may suggest the existence of H3 receptor subtypes.
Table 2: Inhibition Constants (Ki) of Various Compounds for [¹²⁵I]-Iodophenpropit Binding to Rat Cerebral Cortex Membranes
| Compound | Ki (nM) |
| Histamine H3 Ligands | |
| Iodophenpropit | 0.3 ± 0.1 |
| Thioperamide (B1682323) | 1.2 ± 0.3 |
| (R)-α-Methylhistamine | 15 ± 4 |
| Histamine | 25 ± 5 |
| Burimamide | 30 ± 8 |
| Histamine H1 Ligands | |
| Mepyramine | > 10,000 |
| Histamine H2 Ligands | |
| Cimetidine | > 10,000 |
Data sourced from Jansen et al. (1994).
Saturation binding experiments are performed to determine the density of receptors (Bmax) in a given tissue and the equilibrium dissociation constant (Kd) of the radioligand. In these experiments, increasing concentrations of the radiolabeled ligand are incubated with the tissue preparation until equilibrium is reached.
Jansen et al. (1994) conducted saturation binding studies with [¹²⁵I]-Iodophenpropit in rat cerebral cortex membranes. The results showed that [¹²⁵I]-Iodophenpropit bound to a single class of saturable sites with a high affinity.
Table 3: Saturation Binding Parameters of [¹²⁵I]-Iodophenpropit in Rat Cerebral Cortex Membranes
| Parameter | Value |
| Kd (Equilibrium Dissociation Constant) | 0.57 ± 0.16 nM |
| Bmax (Maximum Receptor Density) | 268 ± 119 fmol/mg protein |
Data sourced from Jansen et al. (1994).
These findings confirm that [¹²⁵I]-Iodophenpropit is a suitable radioligand for quantifying histamine H3 receptors.
Autoradiography for Tissue Distribution Profiling
Autoradiography is a powerful imaging technique used to visualize the distribution of radiolabeled compounds within tissues. In the context of Iodophenpropit research, in vitro autoradiography with [¹²⁵I]-Iodophenpropit is used to map the anatomical distribution of histamine H3 receptors in the brain.
The study by Jansen et al. (1994) utilized in vitro autoradiography to reveal a heterogeneous distribution of [¹²⁵I]-Iodophenpropit binding sites in the rat brain. High densities of binding sites were observed in several key areas, providing insights into the potential functional roles of histamine H3 receptors.
Table 4: Regional Distribution of [¹²⁵I]-Iodophenpropit Binding Sites in Rat Brain
| Brain Region | Receptor Density |
| High Density | |
| Cerebral cortical areas and layers | |
| Caudate-putamen complex | |
| Olfactory tubercles | |
| Hippocampal formation | |
| Amygdala complex | |
| Hypothalamic area | |
| Mammillary bodies | |
| Lower Density | Not explicitly quantified in the abstract |
Data sourced from Jansen et al. (1994).
This detailed anatomical mapping of H3 receptors using [¹²⁵I]-Iodophenpropit is crucial for understanding the physiological and pathophysiological roles of these receptors in the central nervous system.
In Vitro and Ex Vivo Autoradiography in Brain Sections
Autoradiography is a highly sensitive imaging technique that utilizes radiolabeled ligands to visualize the distribution of binding sites within tissue sections. nih.gov For iodophenpropit, its radioiodinated form, [¹²⁵I]iodophenpropit, is employed to map histamine H3 receptors in the brain. nih.govnih.gov
In Vitro Autoradiography involves incubating thin (10-20 µm) brain slices with [¹²⁵I]iodophenpropit. fz-juelich.de This method allows for the characterization of the ligand's binding properties under controlled conditions. Studies on rat and mouse brain membranes have demonstrated that [¹²⁵I]iodophenpropit binds to a single class of sites with high affinity. nih.govnih.gov To distinguish specific binding to H3 receptors from non-specific binding, adjacent sections are incubated with the radioligand in the presence of a high concentration of a non-radiolabeled, specific antagonist. fz-juelich.de The difference between the total binding and the non-specific binding yields the specific binding, which represents the density of the target receptors. fz-juelich.de
Ex Vivo Autoradiography provides a snapshot of receptor occupancy in a more physiologically relevant context. In this technique, the radioligand is administered to a live animal. giffordbioscience.compsychogenics.com After a set period, the animal is euthanized, and the brain is sectioned and imaged. giffordbioscience.com This method helps to understand the in vivo distribution and target engagement of the compound. For instance, ex vivo autoradiography in rats has been used to show dense, receptor-mediated accumulation of radiolabeled ligands in specific brain regions. nih.gov
Quantitative analysis of the autoradiograms reveals a distinct and heterogeneous distribution of [¹²⁵I]iodophenpropit binding sites, which is consistent with the known distribution of histamine H3 receptors. nih.govnih.gov
Correlative Analysis with Known Receptor Distributions
A key application of autoradiography is the correlation of the observed binding patterns with the known anatomical distribution of specific receptors. The heterogeneous distribution of [¹²⁵I]iodophenpropit binding sites seen in autoradiographic studies shows a strong correlation with the localization of histamine H3 receptors in the brain. nih.govnih.gov
In both rat and mouse brains, the highest densities of [¹²⁵I]iodophenpropit binding are consistently found in areas known to have high expression of H3 receptors. nih.govnih.gov These regions include:
Cerebral Cortex nih.govnih.gov
Striatum (Caudate-Putamen) nih.govnih.gov
Nucleus Accumbens nih.gov
Globus Pallidus nih.gov
Substantia Nigra nih.gov
Hippocampal Formation nih.gov
This strong anatomical correlation provides compelling evidence that [¹²⁵I]iodophenpropit selectively binds to histamine H3 receptors in the brain. nih.gov Furthermore, the binding is readily displaced by known H3-agonists and antagonists, while ligands for H1 and H2 receptors show very low potency, confirming the selectivity for the H3 receptor subtype. nih.gov
| Species | Dissociation Constant (KD) | Binding Site Density (Bmax) | Key Reference |
|---|---|---|---|
| Rat | 0.57 ± 0.16 nM | 268 ± 119 fmol/mg protein | nih.gov |
| Mouse | ~0.12 nM (pKd 9.31 ± 0.04) | 290 ± 8 fmol/mg protein | nih.gov |
Electrophysiological Techniques
Electrophysiology provides a functional readout of a compound's effect on neuronal activity. nih.gov These techniques measure the electrical properties of cells and tissues, such as ion flow across membranes, which is fundamental to neuronal signaling. nih.govnih.gov By studying how iodophenpropit alters these electrical events, researchers can gain insight into its functional consequences at the cellular level.
Assessment of Ion Current Modulation
Ion channels are crucial for generating electrical signals in neurons, and their modulation is a key mechanism by which drugs can alter brain function. nih.govnih.gov Techniques like the whole-cell patch-clamp method allow for the direct measurement of ion currents through specific channels in a neuron's membrane. mdpi.comdocumentsdelivered.com
The histamine H3 receptor, the target of iodophenpropit, is a G protein-coupled receptor (GPCR). nih.govmdpi.com Activation of GPCRs can initiate intracellular signaling cascades that lead to the modulation of various ion channels. As an antagonist/inverse agonist at the H3 receptor, iodophenpropit is expected to block the effects of histamine and may also have its own effects on ion currents by reducing the receptor's basal activity. For instance, studies on other antihistamines have shown that they can inhibit multiple types of ion channels, including sodium (INa) and calcium (ICa) channels, in addition to their primary receptor target. documentsdelivered.com The electrophysiological effects of a compound can therefore be complex, potentially involving actions at several different ion channels. documentsdelivered.com
| Brain Region | Observed in Rat Brain | Observed in Mouse Brain |
|---|---|---|
| Cerebral Cortex | ✔ | ✔ |
| Striatum / Caudate-Putamen | ✔ | ✔ |
| Nucleus Accumbens | Data Not Available | ✔ |
| Globus Pallidus | Data Not Available | ✔ |
| Substantia Nigra | Data Not Available | ✔ |
| Hippocampal Formation | ✔ | Data Not Available |
| Olfactory Tubercles | ✔ | Data Not Available |
Structure Activity Relationship Sar Studies of Iodophenpropit Dihydrobromide and Its Analogues
Identification of Key Pharmacophoric Elements
Pharmacophore modeling suggests that the essential structural features for H3 receptor activity include hydrogen bond acceptors, a positive ionizable group, and a hydrophobic region. researchgate.net In the context of iodophenpropit (B1228430), these elements are embodied by specific chemical moieties that are critical for its interaction with the receptor. The molecule's general structure consists of a basic imidazole (B134444) headgroup connected by a flexible alkyl chain to a polar isothiourea group, which in turn is linked to a lipophilic aromatic tail.
The three primary components of iodophenpropit—the imidazole ring, the propyl chain, and the iodophenyl group—each play a distinct and vital role in its high-affinity binding to the H3 receptor.
Imidazole Ring : This moiety serves as the key basic group, which is typically protonated at physiological pH. This positive charge is crucial for forming an ionic interaction with a conserved acidic residue, such as aspartic acid (Asp) in the third transmembrane domain (TM3) of the H3 receptor, a common anchoring point for aminergic G protein-coupled receptors (GPCRs).
Propyl Chain : The three-carbon (propyl) chain acts as a spacer, providing the optimal distance and conformational flexibility to position the imidazole ring and the iodophenyl group correctly within the receptor's binding pocket. Modifications to the length of this linker can significantly alter binding affinity.
Iodophenyl Group : This part of the molecule constitutes the primary lipophilic/hydrophobic tail. It is thought to interact with a hydrophobic pocket within the transmembrane helices of the H3 receptor. The iodine substitution on the phenyl ring contributes significantly to the compound's high affinity, likely through favorable hydrophobic and van der Waals interactions.
Modification of Chemical Moieties and Their Impact on H3 Receptor Affinity and Selectivity
Systematic modification of the core components of iodophenpropit and related compounds has provided deep insights into the structural requirements for H3 receptor affinity and selectivity.
Changes to either the imidazole or the phenyl group can have dramatic effects on a ligand's pharmacological profile. For instance, methyl substitutions on the imidazole ring of histamine-related compounds tend to decrease affinity at the H4 receptor much more significantly than at the H3 receptor, thereby enhancing H3 selectivity. nih.gov
In the case of the phenyl group, substitutions are a key determinant of potency. The analogue clobenpropit (B1669187), which features a 4-chlorobenzyl group instead of an iodophenyl group, is also a highly potent H3 antagonist. researchgate.netrndsystems.com Studies on clobenpropit analogues have shown that varying the substituents on the phenyl ring can modulate affinity for both H3 and H4 receptors. researchgate.netfrontiersin.org
The following table displays the binding affinities of various reference H3 receptor agonists and inverse agonists for the canonical H3R-445 isoform, illustrating the range of potencies achieved with different chemical structures. biorxiv.org
| Compound | Class | Affinity (Ki) for H3R-445 (nM) |
|---|---|---|
| Histamine (B1213489) | Agonist | 8 |
| Imetit | Agonist | 0.32 |
| (R)-α-methylhistamine | Agonist | 1.6 |
| Dimethyl-impentamine | Agonist | 25 |
| Pitolisant | Inverse Agonist | 1.3 |
| Thioperamide (B1682323) | Inverse Agonist | 2.5 |
| Clobenpropit | Inverse Agonist | 0.8 |
The linker connecting the basic headgroup and the lipophilic tail is another critical element for optimization. Studies on clobenpropit analogues have involved varying the length of the alkyl chain between the central isothiourea core and the aromatic residue. frontiersin.org These modifications explore the optimal geometry for spanning the distance between the respective binding sites within the receptor. Generally, a chain of 3 to 4 atoms is found to be optimal for high H3 receptor affinity in this class of compounds.
SAR Studies on Related H3 Receptor Antagonists and Agonists
The SAR of H3 receptor ligands extends beyond iodophenpropit. The class of imidazole-based antagonists includes compounds like thioperamide and clobenpropit, which share the core imidazole and a flexible chain connected to a lipophilic moiety. wikipedia.org Their high affinity underscores the importance of this general pharmacophore.
For agonists, the fundamental structure of histamine is the starting point. Modifications, such as the addition of methyl groups to the side chain, as seen in (R)-alpha-methylhistamine, can produce potent and selective H3 agonists. nih.gov These studies collectively demonstrate that high H3 affinity requires a basic amine (often an imidazole) and a second, often hydrophobic or aromatic, region, separated by a linker of appropriate length. nih.gov
Cross-Target SAR Studies (e.g., H3 vs. H4 Receptors)
The histamine H4 receptor shares significant structural homology with the H3 receptor, particularly within the transmembrane domains that form the ligand-binding pocket. frontiersin.orgmdpi.com Consequently, many imidazole-containing H3 receptor ligands, including iodophenpropit's analogue clobenpropit, exhibit affinity for the H4 receptor. researchgate.netrndsystems.com
SAR studies have been crucial in developing ligands that can differentiate between these two receptors. A key finding is that substitutions on the histamine side chain are poorly tolerated by the H4 receptor compared to the H3 receptor. For instance, (±)-α,β-dimethylhistamine is a potent and selective H3 receptor agonist because its affinity for the H4 receptor is dramatically decreased. nih.gov Conversely, substitution on the imidazole ring itself, as in 4-methylhistamine, results in a potent and selective H4 receptor agonist with very low potency at the H3 receptor. nih.gov For antagonists, modifications to the lipophilic tail of clobenpropit analogues have been shown to modulate the relative affinity for H3 and H4 receptors, allowing for the development of dual-target ligands or more selective agents. researchgate.netfrontiersin.org
The table below compares the binding affinities of several ligands at both human H3 and H4 receptors, highlighting the degree of selectivity or cross-reactivity. nih.gov
| Compound | hH3R Affinity (Ki, nM) | hH4R Affinity (Ki, nM) | Selectivity (H3 vs H4) |
|---|---|---|---|
| Histamine | 16 | 4.7 | 0.3x for H4 |
| Imetit | 1.3 | 2.8 | 2.2x for H3 |
| Thioperamide | 2.5 | 3.5 | 1.4x for H3 |
| Clobenpropit | 0.8 | 5.0 | 6.3x for H3 |
| 4-Methylhistamine | >10,000 | 7.0 | >1400x for H4 |
| (R)-α-methylhistamine | 1.6 | >10,000 | >6250x for H3 |
Conceptual and Preclinical Research Applications of Iodophenpropit Dihydrobromide
Utility as a Pharmacological Tool for Investigating Histamine (B1213489) H3 Receptor Physiology
Iodophenpropit (B1228430) dihydrobromide is a potent and selective antagonist for the histamine H3 receptor (H3R), which has established it as an invaluable pharmacological tool in preclinical research. Its primary utility lies in its ability to bind with high affinity and selectivity to H3 receptors, allowing researchers to isolate and study the receptor's physiological and pathophysiological roles. The development of a radiolabeled version, [¹²⁵I]-iodophenpropit, was a significant advancement, providing a probe for detailed receptor binding and distribution studies. bio-techne.comnih.gov
Iodophenpropit has been extensively used in in vitro preparations to characterize the fundamental properties of the H3 receptor. In binding assays using rat cortex membranes and various cell lines, [¹²⁵I]-iodophenpropit demonstrates selective, saturable, and reversible binding. medchemexpress.commedchemexpress.com These studies have determined its high affinity for the H3 receptor. medchemexpress.comrndsystems.com
Experiments on isolated tissues and cell lines have confirmed that iodophenpropit acts as a competitive antagonist. For instance, in competition binding studies with mouse brain membranes, iodophenpropit effectively displaces H3 receptor agonists. nih.gov Such assays are crucial for screening new compounds for H3 receptor activity and for understanding the molecular interactions between ligands and the receptor. The use of cell lines, such as Chinese Hamster Ovary (CHO-K1) cells transfected to express the human H3 receptor, allows for a controlled environment to study receptor pharmacology without the complexity of a whole-tissue preparation. revvity.com
Table 1: Binding Properties of Iodophenpropit Dihydrobromide
| Parameter | Value | Species/Tissue | Source |
|---|---|---|---|
| Binding Affinity (KD) | 0.3 nM | Rat | bio-techne.comrndsystems.com |
| Binding Affinity (KD) | 0.32 nM | Not Specified | medchemexpress.commedchemexpress.com |
The radiolabeled form, [¹²⁵I]-iodophenpropit, has been instrumental in mapping the distribution of H3 receptors within the brain through autoradiography. nih.gov These studies reveal a heterogeneous distribution of H3 receptors, indicating their specialized roles in different neural circuits. nih.gov
In the mouse brain, the highest densities of [¹²⁵I]-iodophenpropit binding sites are observed in regions critical for motor control, motivation, and cognition, such as the cerebral cortex, striatum, nucleus accumbens, globus pallidus, and substantia nigra. nih.gov This distribution pattern is similar to that found in the rat brain. nih.gov Furthermore, ex vivo binding studies using [¹²⁵I]-iodophenpropit have been employed to measure the receptor occupancy of other H3 antagonists in specific brain regions like the rat cortex and striatum, providing a method to assess the brain penetration and target engagement of novel compounds. elsevierpure.com By identifying the precise location of H3 receptors, iodophenpropit helps researchers understand how the histaminergic system modulates the activity of these key brain circuits.
Table 2: Distribution of [¹²⁵I]-iodophenpropit Binding Sites in the Mouse Brain
| Brain Region | Relative Binding Density | Source |
|---|---|---|
| Cerebral Cortex | Highest | nih.gov |
| Striatum | Highest | nih.gov |
| Nucleus Accumbens | Highest | nih.gov |
| Globus Pallidus | Highest | nih.gov |
Contributions to Understanding Neurological and Immunological Processes
By enabling the detailed study of H3 receptor location and function, iodophenpropit has contributed significantly to the broader understanding of how the histaminergic system is involved in various neurological and immunological processes.
The histamine H3 receptor is recognized as a key regulator of several neurotransmitters in the central nervous system, including acetylcholine (B1216132), dopamine, and noradrenaline, which are crucial for cognitive functions. nih.gov As presynaptic autoreceptors and heteroreceptors, H3 receptors inhibit the release of histamine and these other neurotransmitters. nih.govnih.gov Blockade of H3 receptors by antagonists is therefore hypothesized to increase neurotransmitter release, representing a potential mechanism for cognitive enhancement. nih.gov
While direct studies on iodophenpropit's effect on cognition are limited in the provided sources, its role as a pharmacological tool is foundational. By allowing for the precise mapping and characterization of H3 receptors in cognitive circuits, iodophenpropit helps validate the H3 receptor as a therapeutic target. nih.gov Research on other H3R antagonists, such as thioperamide (B1682323), has shown that blocking these receptors can improve cognitive deficits in preclinical models, for instance, those induced by chronic cerebral hypoperfusion. frontiersin.org Such findings build upon the fundamental understanding of receptor location and function provided by tools like iodophenpropit.
Central histamine is considered an anticonvulsive neurotransmitter, and low levels of brain histamine have been associated with seizures. nih.gov The H3 receptor, by inhibiting histamine release, plays a significant role in this process. mdpi.com Antagonists of the H3 receptor have been shown to possess anticonvulsive potential in various experimental models of epilepsy. nih.gov
The mechanism is believed to involve the blockade of H3 autoreceptors, which leads to increased synthesis and release of histamine in the brain. nih.govmdpi.com This elevated histamine can then act on other histamine receptors, such as H1 receptors, to suppress seizure activity. nih.gov Iodophenpropit has been specifically shown to have an inhibitory effect on amygdaloid kindled seizures, a model of temporal lobe epilepsy. nih.gov This demonstrates the direct contribution of iodophenpropit in research aimed at elucidating the role of the histaminergic system in seizure pathophysiology and in validating H3 receptor antagonists as a potential class of antiepileptic drugs. nih.govmdpi.com
Table 3: Preclinical Findings for H3 Receptor Antagonists in Seizure Models
| H3R Antagonist | Seizure Model | Observed Effect | Source |
|---|---|---|---|
| Iodophenpropit | Amygdaloid kindled seizures | Inhibitory effect on seizures | nih.gov |
| Various H3R Antagonists | Maximal electroshock seizure (MES) | Antiseizure activity | mdpi.com |
While H4 receptors are most prominently studied for their role in immunomodulation, H3 receptors are also expressed in the periphery and contribute to the complete picture of histaminergic control. mdpi.com Tools like iodophenpropit, which allow for the selective blocking and characterization of H3 receptors, are essential for dissecting the specific contribution of this receptor subtype from the actions of other histamine receptors. This pharmacological specificity is crucial for building a comprehensive model of how the histaminergic system as a whole regulates immune and inflammatory responses. nih.gov
Application in Radioligand Development for Imaging Studies
This compound has played a foundational role in the development and validation of radioligands for the in vivo imaging of the histamine H3 receptor (H3R). Its high affinity and specificity for the H3 receptor have made its radiolabeled form, particularly with iodine-125 (B85253) ([125I]-Iodophenpropit), an invaluable tool in preclinical research. This has facilitated the characterization of the H3 receptor system and has provided a benchmark for the development of new imaging agents for Positron Emission Tomography (PET) and Single-Photon Emission Computed Tomography (SPECT).
Role of [125I]-Iodophenpropit in Developing H3 Receptor Radiopharmaceuticals
[125I]-Iodophenpropit was one of the first selective and high-affinity radiolabeled antagonists for the histamine H3 receptor. Its development was a significant step forward in the study of this receptor, enabling detailed in vitro characterization, which is a crucial phase in the development of new radiopharmaceuticals.
The primary application of [125I]-Iodophenpropit in this context is in competitive binding assays and in vitro autoradiography. These techniques are fundamental for determining the affinity (Ki) and density (Bmax) of H3 receptors in various tissues, particularly in the brain. By competing with a novel, unlabeled H3 receptor ligand, [125I]-Iodophenpropit can help to accurately determine the binding affinity of the new compound.
Moreover, in vitro autoradiography with [125I]-Iodophenpropit has been instrumental in mapping the distribution of H3 receptors in the brain. This provides a crucial anatomical reference for assessing the in vivo binding of new PET and SPECT radioligands. A novel radiopharmaceutical is expected to show a distribution pattern in the brain that is consistent with the known high-density regions of H3 receptors, such as the cortex, striatum, nucleus accumbens, and substantia nigra, as determined by [125I]-Iodophenpropit autoradiography. plos.org
For instance, in the development of the novel potential radionuclide imaging agent, [125I]WYE-230949, in vitro autoradiography was employed. The regional distribution of [125I]WYE-230949 binding sites in the rat brain was found to be consistent with the known distribution of the histamine H3 receptor. plos.org This demonstrates the utility of established radioligands like [125I]-Iodophenpropit in the foundational stages of developing new imaging agents.
Table 1: In Vitro Binding Properties of [125I]WYE-230949
| Parameter | Value | Method |
|---|---|---|
| Affinity (Kd) | 6.9 nM | In vitro binding assay |
| Distribution | Heterogeneous, consistent with H3 receptor localization | In vitro autoradiography |
| Specificity | Non-specific binding defined by iodophenpropit was homogeneous | In vitro autoradiography |
Data sourced from Lewis et al., 2014. plos.org
Validation of Novel Radioligands for Preclinical Positron Emission Tomography (PET) or Single-Photon Emission Computed Tomography (SPECT)
A critical step in the validation of a new PET or SPECT radioligand is to demonstrate its specific binding to the target receptor in vitro and in vivo. [125I]-Iodophenpropit serves as a valuable tool in this validation process, particularly for confirming the specificity of a new radioligand for the H3 receptor.
In the context of preclinical imaging, the validation process often involves in vitro autoradiography studies where the new radioligand's binding is assessed in the presence of a known selective ligand. In the case of the development of [125I]WYE-230949, non-specific binding was determined in the presence of a high concentration of iodophenpropit. plos.org The finding that the non-specific binding was homogeneous, in contrast to the heterogeneous distribution of the novel radioligand, indicated the selectivity and specificity of [125I]WYE-230949 for H3 receptors in the rat brain in vitro. plos.org This use of iodophenpropit is a clear example of its role in validating a new potential imaging agent.
This validation step is crucial before proceeding to more complex and expensive in vivo imaging studies. If a new radioligand shows specific binding that can be blocked by a known H3 receptor antagonist like iodophenpropit, it provides strong evidence that the new tracer will be effective for imaging H3 receptors in living subjects.
While direct in vivo competition studies between a new PET/SPECT ligand and [125I]-Iodophenpropit are not feasible due to the different imaging modalities, the in vitro validation provides the necessary confidence to move forward with in vivo self-blocking or blocking studies with other non-radiolabeled H3 receptor ligands in preclinical animal models.
Table 2: Research Findings on the Validation of [125I]WYE-230949
| Finding | Significance in Validation |
|---|---|
| In vitro affinity (Kd) for rat H3 receptor was 6.9 nM. | Demonstrates high affinity for the target receptor. |
| Regional distribution in rat brain matched known H3 receptor distribution. | Suggests specific binding to the intended target. |
| Non-specific binding, in the presence of iodophenpropit, was homogeneous. | Confirms the specificity of the novel radioligand for H3 receptors. |
Data sourced from Lewis et al., 2014. plos.org
Future Directions and Unexplored Research Avenues
Investigation of H3 Receptor Splice Variants and Species Differences with Iodophenpropit (B1228430) Dihydrobromide
The human histamine (B1213489) H3 receptor (H3R) exhibits considerable diversity due to alternative splicing, resulting in numerous receptor isoforms. mdpi.comnih.gov This post-transcriptional modification can generate multiple H3R variants with potentially distinct pharmacological and physiological profiles. mdpi.com Research has identified at least seven human H3R splice variants that differ in the length of their third intracellular loop (ICL3) or C-terminal tail but are all capable of inducing G-protein signaling. researchgate.netbiorxiv.org
A significant gap in current knowledge is the precise pharmacological profile of Iodophenpropit Dihydrobromide at these various human isoforms. Much of the drug discovery and lead optimization over the past two decades has focused almost exclusively on the canonical 445-amino-acid-long isoform (H3R-445). researchgate.netbiorxiv.org However, studies on other ligands reveal that this focus may be too narrow. For instance, shorter isoforms like H3R-365 and H3R-373 show higher constitutive activity and display significantly different binding affinities for agonists and inverse agonists compared to the longer H3R-445 isoform. biorxiv.org While data for Iodophenpropit is scarce, a study on the structurally related antagonist Clobenpropit (B1669187) showed it had a relatively small (2- to 2.5-fold) decrease in binding affinity for the shorter H3R-373 and H3R-365 isoforms compared to H3R-445. This contrasts sharply with other inverse agonists like pitolisant, which showed a 15- to 40-fold lower affinity for these shorter, constitutively active isoforms.
Future research should systematically characterize the binding affinity and functional activity of this compound across the full spectrum of known human H3R splice variants. Such studies are crucial, as the relative expression of these isoforms can vary between different brain regions, potentially influencing tissue-specific responses to H3R ligands. researchgate.net
Regarding species differences, studies using [¹²⁵I]iodophenpropit have shown that its binding characteristics and distribution in the mouse brain are similar to those in the rat brain. However, known variations in key amino acid residues between rodent and human H3 receptors are responsible for pharmacological differences for certain ligands. researchgate.net A comprehensive future investigation would involve a direct comparison of Iodophenpropit's binding and functional profiles on human, rat, and mouse H3R isoforms to better understand interspecies pharmacology and improve the translational relevance of preclinical studies.
Table 1: Comparison of Ligand Binding Affinities at Human H3 Receptor Isoforms Binding affinity data for this compound at specific human isoforms is a key area for future research. Data for Clobenpropit is included as a structural analogue.
| Ligand | Receptor Isoform | Relative Binding Affinity (Compared to H3R-445) | Reference |
|---|---|---|---|
| Pitolisant | H3R-373 / H3R-365 | 15- to 40-fold lower | biorxiv.org |
| Clobenpropit | H3R-373 / H3R-365 | 2- to 2.5-fold lower | |
| This compound | All human isoforms | Data Not Available | N/A |
Advanced Structural Biology Approaches to H3 Receptor-Ligand Interactions
Despite decades of pharmacological research, a high-resolution three-dimensional structure of the histamine H3 receptor remains elusive. nih.gov This lack of structural data represents a major hurdle in understanding the precise molecular interactions between the receptor and its ligands, including this compound. Future research should prioritize the use of advanced structural biology techniques, such as cryo-electron microscopy (cryo-EM) and X-ray crystallography, to solve the structure of the H3R.
Resolving the structure of this compound bound to the H3R would be particularly insightful. It would allow for the precise identification of the amino acid residues in the binding pocket that are critical for its high-affinity binding and antagonist activity. Furthermore, obtaining structures of the receptor in both its inactive state (bound to an antagonist like Iodophenpropit) and its active state (bound to an agonist) would illuminate the conformational changes that underpin receptor activation and G-protein coupling.
This structural information would be invaluable for structure-based drug design, enabling the development of new ligands with improved properties. For example, understanding the binding pose of the isothiourea group in Iodophenpropit could guide the design of novel derivatives with enhanced selectivity or tailored efficacy at different splice variants. nih.gov
Development of Novel this compound Derivatives with Enhanced Selectivity or Modulated Pharmacological Profiles
This compound, as an isothiourea-based ligand, belongs to a chemical class that has been foundational in exploring H3R structure-activity relationships (SAR). nih.gov Research has shown that modifications to the isothiourea scaffold can dramatically alter a compound's activity, transitioning it from a potent agonist to a partial agonist or a potent antagonist. nih.gov This chemical tractability provides a strong basis for future medicinal chemistry efforts aimed at developing novel derivatives of Iodophenpropit.
One key avenue is the development of derivatives with enhanced receptor selectivity. While Iodophenpropit is highly selective for the H3R, some related compounds have shown interactions with other receptors, such as the 5-HT3 receptor. Future derivatization efforts could focus on modifying the structure to eliminate any potential off-target activity, thereby creating even more precise pharmacological tools.
Another promising direction is the design of derivatives with modulated pharmacological profiles tailored to specific H3R isoforms. Given that shorter, constitutively active isoforms exhibit different ligand-binding properties, it may be possible to develop Iodophenpropit analogues that act as preferential antagonists or inverse agonists at specific splice variants. biorxiv.org Such compounds would be invaluable for investigating the distinct physiological roles of each isoform. Furthermore, building on research into dual-action compounds, the Iodophenpropit scaffold could be integrated with other pharmacophores, for example, to create a single molecule with both H3R antagonist and serotonin (B10506) reuptake inhibitor activity for potential applications in treating depression. nih.gov
Integration of this compound Research with Systems Neuroscience Approaches
The H3R functions as a crucial presynaptic autoreceptor and heteroreceptor, modulating the release of not only histamine but also a wide array of other key neurotransmitters, including dopamine, acetylcholine (B1216132), GABA, and serotonin. wikipedia.org This positions the H3R as a powerful regulator of diverse neural circuits throughout the central nervous system. This compound is an ideal tool for dissecting the role of this receptor within these complex systems.
Future research should integrate the use of Iodophenpropit with cutting-edge systems neuroscience techniques. For example, combining in vivo microdialysis in specific brain regions of animal models with systemic or local administration of Iodophenpropit could map the precise influence of H3R blockade on neurotransmitter dynamics in real-time. When used in conjunction with electrophysiological recordings or techniques like optogenetics, Iodophenpropit can help elucidate how H3R signaling modulates the activity of specific neuronal populations and the function of large-scale brain networks involved in cognition, wakefulness, and motivation. These investigations are critical for understanding the therapeutic potential of H3R antagonism in complex neuropsychiatric disorders like schizophrenia, where dysregulation of multiple neurotransmitter systems is implicated.
Exploration of this compound in Emerging Preclinical Disease Models
The therapeutic potential of H3R antagonists is being explored for several central nervous system disorders, including Alzheimer's disease and schizophrenia. nih.gov However, a significant challenge in drug development is the translational gap between preclinical models and clinical efficacy. nih.gov Future research should leverage this compound to probe the function of the H3R in newer, more sophisticated preclinical models that better recapitulate human disease pathology.
For Alzheimer's disease, instead of relying solely on models that overexpress a single protein, Iodophenpropit could be tested in advanced transgenic models like the 5xFAD or 3xTg-AD mice, which develop both amyloid plaques and tau pathology. nih.govnih.gov Assessing the impact of H3R blockade on both pathologies, as well as on neuroinflammation and cognitive deficits in these models, could provide stronger rationale for clinical development. frontiersin.org
Similarly, for schizophrenia, research has moved beyond simple dopamine-agonist-induced hyperlocomotion models. acnp.org Neurodevelopmental models, such as those using maternal immune activation or gestational exposure to agents like methylazoxymethanol (B1197960) acetate (B1210297) (MAM), produce offspring that exhibit a wider range of behavioral deficits relevant to the negative and cognitive symptoms of schizophrenia, which are poorly treated by current medications. nih.gov Exploring the effects of this compound in these emerging models could reveal whether H3R antagonism can ameliorate these more challenging symptom domains, offering a potential new therapeutic strategy. researchgate.net
Q & A
Q. What are the primary research applications of iodophenpropit dihydrobromide in neuroscience?
this compound is primarily used as a selective histamine H3 receptor antagonist and radioligand in receptor binding studies. Its high affinity and specificity enable researchers to map H3 receptor distribution in brain tissues and investigate receptor-ligand interactions. For example, [¹²⁵I]-iodophenpropit has been employed in autoradiographic studies to localize H3 receptors in rat brain regions such as the hippocampus and caudate-putamen complex .
Q. How does this compound function as a histamine H3 receptor antagonist?
The compound competitively inhibits histamine binding to H3 receptors via π-π stacking interactions with aromatic residues in the receptor’s binding pocket. This antagonism increases neurotransmitter release (e.g., acetylcholine and dopamine) by blocking presynaptic H3 autoreceptors. Methodologically, this is validated through displacement assays using H3 agonists like (R)-α-methylhistamine .
Q. What experimental protocols are recommended for using this compound in receptor binding assays?
Standard protocols involve:
- Radiolabeling with ¹²⁵I for high-specific-activity binding (e.g., 1900 Ci/mmol) .
- Saturation binding assays using rat brain cortex membranes to determine Kd (0.57 ± 0.16 nM) and Bmax (268 ± 119 fmol/mg protein) .
- Competition assays with GTPγS (100 µM) to assess G-protein coupling effects on agonist binding .
Advanced Research Questions
Q. What methodological considerations are required when interpreting biphasic displacement patterns of this compound in competition binding assays?
Biphasic displacement (e.g., observed with burimamide) may indicate H3 receptor subtypes or allosteric modulation. Researchers should:
- Use non-linear regression models to analyze multi-site binding.
- Validate findings with GTPγS to differentiate G-protein-coupled vs. uncoupled receptor states .
- Compare results across species or tissue preparations to assess receptor heterogeneity .
Q. How does this compound’s binding affinity relate to G-protein coupling states of H3 receptors?
GTPγS shifts agonist competition curves (e.g., histamine) but does not alter iodophenpropit’s affinity, confirming its antagonist-independent binding to both G-protein-coupled and uncoupled receptor conformations. This property makes it ideal for studying constitutive receptor activity .
Q. What techniques are employed to map the neuroanatomical distribution of this compound binding sites?
In vitro autoradiography using [¹²⁵I]-iodophenpropit on cryosectioned rat brain tissues, followed by phosphor imaging or film-based detection, reveals high-density binding in cortical layers, caudate-putamen, and hypothalamic regions. Quantitative analysis requires normalization to protein content and comparison with nonspecific binding (e.g., using excess thioperamide) .
Q. How should researchers address contradictions between this compound binding data from different experimental models?
Discrepancies (e.g., monophasic vs. biphasic displacement) may arise from receptor isoform expression or assay conditions. Mitigation strategies include:
Q. Has this compound demonstrated activity at non-H3 receptor targets in experimental models?
Fluorescence-based screening identified weak NMDA receptor antagonism, highlighting the need for off-target profiling in study design. Researchers should include control experiments with selective NMDA antagonists (e.g., MK-801) to isolate H3-specific effects .
Q. Methodological Best Practices
- Binding Kinetics : Use association (kₐ) and dissociation (kₑ) rate constants to calculate Kd (kₑ/kₐ) for accurate affinity measurements .
- Data Analysis : Employ software like GraphPad Prism for non-linear regression of saturation and competition curves.
- Ethical Reporting : Adhere to SRQR (Standards for Reporting Qualitative Research) guidelines for transparency in methodology and data interpretation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
